Benzoic-18O acid, 4-(hydroxy-18O)-

Description

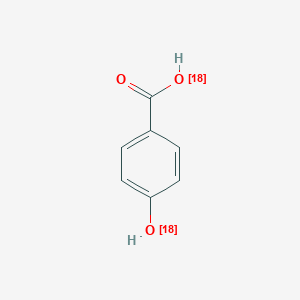

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O3 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

4-(18O)oxidanyl(18O)benzoic acid |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i8+2,9+2 |

InChI Key |

FJKROLUGYXJWQN-UUQIGZEMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[18OH])[18OH] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Benzoic 18o Acid, 4 Hydroxy 18o

Methodologies for Targeted ¹⁸O Isotopic Labeling of Carboxylic Acid Moieties

The introduction of ¹⁸O into a carboxylic acid function is a well-established technique. Common methods often rely on acid-catalyzed or enzyme-catalyzed oxygen exchange with H₂¹⁸O.

Acid-catalyzed oxygen exchange is a straightforward approach where the carboxylic acid is heated in the presence of an acid catalyst and ¹⁸O-labeled water. nih.govacs.org This method can achieve high levels of isotopic incorporation, often reaching 95-97 atom % ¹⁸O at the carboxyl group. researchgate.net The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of H₂¹⁸O and subsequent elimination of H₂¹⁶O. While effective, this method can sometimes be slow, with equilibrium being reached over several days at room temperature, although reaction rates can be increased with heating. acs.orgresearchgate.net

Enzymatic approaches, particularly using carboxylesterases, offer a milder and often more specific alternative. nih.gov Carboxylesterases catalyze the hydrolysis of esters, and in the presence of H₂¹⁸O, can facilitate the exchange of oxygen atoms in the carboxylic acid group. nih.gov This method can produce both singly and doubly ¹⁸O-labeled carboxylic acids. nih.gov

Another strategy involves the hydrolysis of a suitable precursor, such as a nitrile or a benzotrichloride (B165768) derivative, using ¹⁸O-labeled water. For instance, the hydrolysis of benzonitrile (B105546) with hydrogen chloride in H₂¹⁸O at 100°C can yield benzoic acid-¹⁸O₂. lookchem.com Similarly, benzotrichloride can be hydrolyzed with ¹⁸O-labeled water at 120°C. lookchem.com Activation of the carboxylic acid, for example, by forming an activated ester, can also facilitate the reaction with H₂¹⁸O under milder conditions. google.com

| Method | Reagents and Conditions | Typical Isotopic Purity (%) | Reference |

| Acid-Catalyzed Exchange | Carboxylic acid, H₂¹⁸O, acid catalyst (e.g., HCl), heat | 95-97 | acs.orgresearchgate.net |

| Enzyme-Catalyzed Exchange | Carboxylic acid, H₂¹⁸O, Carboxylesterase | Variable (singly and doubly labeled) | nih.gov |

| Hydrolysis of Nitrile | Benzonitrile, HCl, H₂¹⁸O, 100°C | 70 (Yield) | lookchem.com |

| Hydrolysis of Benzotrichloride | Benzotrichloride, H₂¹⁸O, 120°C, sealed tube | 99 (Yield) | lookchem.com |

| Activated Ester Hydrolysis | Activated ester of carboxylic acid, H₂¹⁸O, activator | Not specified | google.com |

Methodologies for Targeted ¹⁸O Isotopic Labeling of Hydroxyl Groups

Introducing an ¹⁸O label into a phenolic hydroxyl group requires different strategies than those used for carboxylic acids. One of the most direct methods involves the nucleophilic substitution of a suitable leaving group on the aromatic ring with an ¹⁸O-labeled hydroxide (B78521) source.

A notable example is the dehalogenation of a chlorobenzoate to form a hydroxybenzoate. Specifically, 4-chlorobenzoate (B1228818) can be converted to 4-hydroxybenzoate (B8730719) with quantitative labeling of the hydroxyl group with ¹⁸O when the reaction is carried out in ¹⁸O-enriched water, catalyzed by 4-chlorobenzoate dehalogenase. nih.gov This enzymatic method demonstrates a hydrolytic cleavage of the carbon-halogen bond. nih.gov

Another innovative approach utilizes the HOF·CH₃CN complex for the conversion of boronic acids to alcohols. rsc.org When this reaction is performed with ¹⁸O-labeled water, the resulting alcohol contains the heavy oxygen isotope. This method is advantageous due to its mild reaction conditions (room temperature) and rapid completion. rsc.org

Photocatalytic hydroxylation of aromatic compounds on TiO₂ surfaces in the presence of ¹⁸O₂ or H₂¹⁸O can also introduce an ¹⁸O-labeled hydroxyl group. psu.edumdpi.com The source of the oxygen atom in the hydroxyl group (from O₂ or H₂O) can depend on the specific photocatalytic conditions. mdpi.com

| Method | Precursor | Reagents and Conditions | Key Feature | Reference |

| Enzymatic Dehalogenation | 4-Chlorobenzoate | 4-chlorobenzoate dehalogenase, H₂¹⁸O | Quantitative labeling of the hydroxyl group | nih.gov |

| Oxidation of Boronic Acid | Arylboronic acid | HOF·CH₃CN, H₂¹⁸O | Mild, rapid, and efficient | rsc.org |

| Photocatalytic Hydroxylation | Benzoic acid | TiO₂, UV irradiation, ¹⁸O₂/H₂¹⁸O | Oxygen source can be controlled by conditions | psu.edumdpi.com |

Convergent and Divergent Synthetic Routes to Dual-¹⁸O Labeled Aromatic Acids

The synthesis of a dually labeled compound like Benzoic-¹⁸O acid, 4-(hydroxy-¹⁸O)- can be approached through either convergent or divergent strategies.

Divergent Synthesis: A divergent approach would start with a common precursor that is first labeled at one position, followed by a subsequent reaction to introduce the second label. For example, one could start with 4-hydroxybenzoic acid and first perform an ¹⁸O-labeling of the carboxylic acid group using an acid-catalyzed exchange with H₂¹⁸O. The resulting 4-hydroxybenzoic-¹⁸O₂ acid could then be subjected to a reaction that selectively exchanges the phenolic oxygen, although this would be challenging without affecting the already labeled carboxyl group. A more feasible divergent route might involve protecting the hydroxyl group, labeling the carboxylic acid, deprotecting the hydroxyl group, and then introducing the ¹⁸O label at the phenolic position.

Convergent Synthesis: A convergent strategy involves the synthesis of two separately labeled fragments that are then combined to form the final product. In this case, one fragment would be an aromatic ring already bearing an ¹⁸O-labeled hydroxyl group, and the other would be a synthon for the ¹⁸O-labeled carboxylic acid. For instance, a precursor with a protected ¹⁸O-labeled phenol (B47542) could undergo a reaction, such as carboxylation with ¹⁸CO₂, followed by hydrolysis with H₂¹⁸O to form the dually labeled product. While conceptually straightforward, the practical implementation of such a route would depend on the availability of suitable starting materials and the compatibility of the reaction conditions.

The choice between a convergent and divergent approach depends on factors such as the availability of starting materials, the efficiency of each synthetic step, and the potential for isotopic scrambling under various reaction conditions. msuniv.ac.in

Isotopic Purity Assessment and Enrichment Verification in Synthesis

The final and crucial step in any isotopic labeling synthesis is the verification of the isotopic purity and the degree of enrichment. Mass spectrometry (MS) is the primary analytical technique for this purpose.

High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between isotopologues with very small mass differences. researchgate.net By analyzing the mass-to-charge (m/z) ratio of the molecular ion, the incorporation of one or two ¹⁸O atoms can be clearly identified by the corresponding mass shifts of +2 and +4 Da, respectively.

The isotopic distribution pattern in the mass spectrum provides quantitative information on the extent of labeling. The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+2), and doubly labeled (M+4) species are used to calculate the isotopic purity. oup.comresearchgate.net It is important to correct for the natural abundance of heavy isotopes (e.g., ¹³C) to avoid systematic errors in the calculation. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to fragment the labeled molecule and confirm the location of the ¹⁸O atoms within the structure. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly ¹³C NMR, as the presence of an adjacent ¹⁸O atom can induce a small but measurable isotopic shift in the ¹³C chemical shift.

The following table summarizes the key analytical techniques for isotopic purity assessment:

| Technique | Information Provided | Key Considerations | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition and isotopic incorporation. | Requires high resolving power to separate isobaric interferences. | researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern to confirm the location of the isotopic label. | Fragmentation pathways should be well-understood. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Isotope-induced shifts in chemical shifts (e.g., ¹³C NMR). | Isotopic shifts can be small and require high-field instruments. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of labeled compounds and subsequent mass analysis. | Derivatization may be necessary to improve volatility. | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of Benzoic 18o Acid, 4 Hydroxy 18o

Mass Spectrometric Approaches for Isotope Ratio Analysis and Structural Confirmation

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. Various MS-based methodologies are employed to confirm the structure and determine the isotopic enrichment of Benzoic-18O acid, 4-(hydroxy-18O)-.

High-Resolution Mass Spectrometry for Precise Isotope Ratio Measurements

High-resolution mass spectrometry (HRMS) is instrumental in accurately determining the elemental composition and isotopic distribution of a molecule. nih.gov For Benzoic-18O acid, 4-(hydroxy-18O)-, HRMS can distinguish the isotopologues from the unlabeled species and other potential impurities with high confidence. The theoretical exact mass of the unlabeled 4-hydroxybenzoic acid (C₇H₆O₃) is 138.0317 g/mol . massbank.eu The incorporation of two ¹⁸O atoms results in a molecule with the formula C₇H₆O¹⁸O₂, which has a theoretical exact mass of approximately 142.0403 g/mol .

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide the necessary resolving power to separate these closely spaced isotopic peaks and accurately measure their relative intensities. nih.govpurdue.edu This allows for the precise calculation of the isotopic enrichment of the labeled compound.

Table 1: Theoretical Masses of 4-Hydroxybenzoic Acid Isotopologues

| Isotopologue | Formula | Exact Mass ( g/mol ) |

| Unlabeled | C₇H₆O₃ | 138.0317 |

| Single ¹⁸O (carboxyl) | C₇H₆O₂¹⁸O | 140.0360 |

| Single ¹⁸O (hydroxyl) | C₇H₆O₂¹⁸O | 140.0360 |

| Double ¹⁸O | C₇H₆O¹⁸O₂ | 142.0403 |

| Note: This table presents the theoretical exact masses calculated based on the most abundant isotopes of carbon and hydrogen. |

Tandem Mass Spectrometry for Isotope Position Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. purdue.edu In the case of Benzoic-18O acid, 4-(hydroxy-18O)-, MS/MS is crucial for confirming the specific locations of the ¹⁸O labels. nih.gov

When the deprotonated molecule [M-H]⁻ of the doubly labeled compound (m/z 141) is subjected to collision-induced dissociation (CID), specific fragmentation pathways can be observed. A key fragmentation of benzoic acid derivatives is the loss of CO₂. sci-hub.se For the doubly labeled compound, the observation of a neutral loss of C¹⁸O₂ (46 Da) would confirm the presence of both ¹⁸O atoms in the carboxyl group. However, for Benzoic-18O acid, 4-(hydroxy-18O)-, one ¹⁸O is in the carboxylic acid and the other in the hydroxyl group. Therefore, fragmentation would likely show the loss of C¹⁶O¹⁸O (46 Da), and the resulting fragment ion would retain one ¹⁸O label. Further fragmentation of this product ion could then help to pinpoint the location of the remaining ¹⁸O atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of 4-hydroxybenzoic acid and its labeled analogues, derivatization is often necessary to increase their volatility. nih.govbiorxiv.org Common derivatization methods include methylation or silylation of the acidic and hydroxyl protons. nih.gov

Once derivatized, the labeled compound can be separated from other components in a mixture by GC and subsequently analyzed by MS. The mass spectrometer can be operated in either full-scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring only the characteristic ions of the analyte. researchgate.net For Benzoic-18O acid, 4-(hydroxy-18O)-, SIM would involve monitoring the molecular ion of the derivatized labeled compound and its key fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Isotope Ratio Mass Spectrometry (IRMS) Coupling

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. vu.edu.auresearchgate.net For Benzoic-18O acid, 4-(hydroxy-18O)-, reversed-phase LC can be used for separation, followed by detection with a mass spectrometer, often using electrospray ionization (ESI). sci-hub.senih.gov

Coupling LC with isotope ratio mass spectrometry (IRMS) provides a powerful tool for compound-specific isotope analysis. elementar.commdpi.com This technique allows for the precise measurement of the ¹⁸O/¹⁶O ratio in the eluting compound, providing a direct measure of the isotopic enrichment. researchgate.net The LC-IRMS interface typically involves the online conversion of the analyte to a simple gas, such as CO₂, which is then introduced into the IRMS for isotopic analysis. elementar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Assignment and Dynamics

Nuclear magnetic resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments in Proximity to ¹⁸O Labels

While ¹⁸O itself is not directly observable by standard NMR techniques, its presence can induce small but measurable isotopic shifts on the resonance frequencies of nearby nuclei, particularly protons (¹H). In the ¹H NMR spectrum of Benzoic-18O acid, 4-(hydroxy-18O)-, the protons of the hydroxyl groups and the aromatic protons ortho to the hydroxyl and carboxylic acid groups are expected to be most affected by the ¹⁸O substitution. orgsyn.orgresearchgate.net

The electron-donating ¹⁸O isotope can cause a slight upfield shift (to lower ppm values) in the ¹H chemical shifts of the attached and neighboring protons compared to the unlabeled compound. orgsyn.org High-field NMR spectrometers are often required to resolve these small isotopic shifts. The observation of these shifts provides confirmatory evidence for the location of the ¹⁸O labels.

Table 2: Representative ¹H NMR Data for 4-Hydroxybenzoic Acid

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | 7.75-7.81 | m |

| H-3, H-5 | 6.77-6.85 | m |

| OH (hydroxyl) | 10.2 | br s |

| OH (carboxyl) | 12.4 | br s |

| Note: This table is based on typical values for unlabeled 4-hydroxybenzoic acid in DMSO-d₆ and may vary depending on the solvent and concentration. The presence of ¹⁸O is expected to cause slight upfield shifts for these protons. orgsyn.org |

¹³C NMR Spectroscopic Analysis and Isotope-Induced Chemical Shiftsrsc.org

The substitution of the naturally abundant ¹⁶O isotope with its heavier, stable counterpart, ¹⁸O, induces a small but measurable upfield shift in the ¹³C NMR spectrum for the carbon atom directly bonded to the oxygen. This phenomenon, known as the ¹⁸O isotope effect, is a powerful tool for confirming the site-specific incorporation of the isotope. iaea.orgnih.gov For Benzoic-18O acid, 4-(hydroxy-18O)-, this effect is anticipated at two specific carbon positions: the carboxylic acid carbon (C7) and the phenolic carbon (C4).

The ¹⁸O isotope effect is additive, meaning that the magnitude of the upfield shift increases with the number of ¹⁸O atoms attached to the carbon. iaea.orgrsc.org In the case of the carboxylic acid group, where the carbon is double-bonded to one oxygen and single-bonded to another, labeling of both oxygen atoms would result in a more pronounced upfield shift compared to a single-labeled carboxyl group. iaea.org Studies on other ¹⁸O-labeled compounds have quantified this shift, typically in the range of 0.02 to 0.05 ppm per ¹⁸O atom. nih.gov

The expected ¹³C chemical shifts for p-hydroxybenzoic acid are well-established. By applying the known principles of the ¹⁸O isotope effect, one can predict the ¹³C NMR spectrum of Benzoic-18O acid, 4-(hydroxy-18O)-. The C4 and C7 carbons are expected to show a slight upfield shift compared to the unlabeled compound, while the chemical shifts of the other carbon atoms should remain largely unaffected. This provides unambiguous evidence of successful and site-specific isotopic labeling.

Table 1: Predicted ¹³C NMR Chemical Shifts for Benzoic-¹⁸O acid, 4-(hydroxy-¹⁸O)- Compared to Unlabeled p-Hydroxybenzoic Acid Predicted shifts are based on typical values for p-hydroxybenzoic acid and known ¹⁸O isotope effects.

| Carbon Atom | Typical Chemical Shift (ppm) for p-Hydroxybenzoic Acid researchgate.net | Predicted Chemical Shift (ppm) for Benzoic-¹⁸O acid, 4-(hydroxy-¹⁸O)- | Expected Isotope Shift (ppm) |

| C1 | 122.5 | 122.5 | None |

| C2 | 133.0 | 133.0 | None |

| C3 | 116.0 | 116.0 | None |

| C4 | 162.5 | Slightly < 162.5 | ~0.02-0.05 upfield |

| C5 | 116.0 | 116.0 | None |

| C6 | 133.0 | 133.0 | None |

| C7 (COOH) | 170.0 | Slightly < 170.0 | ~0.04-0.10 upfield (for ¹⁸O₂) |

¹⁷O NMR Spectroscopy in Direct Oxygen Site Characterizationdocbrown.info

While the subject compound is labeled with the ¹⁸O isotope, direct characterization of the oxygen environments via NMR spectroscopy relies on the ¹⁷O isotope, which possesses a nuclear spin (I = 5/2) making it NMR-active. ox.ac.uk The ¹⁸O isotope is NMR-silent. Therefore, ¹⁷O NMR studies would be performed on the analogous compound, Benzoic-¹⁷O acid, 4-(hydroxy-¹⁷O)-, to probe the distinct oxygen sites.

¹⁷O NMR spectroscopy is exceptionally sensitive to the local electronic structure and hydrogen bonding environment of oxygen atoms. cdnsciencepub.comacs.org In the case of the target molecule, two distinct oxygen environments exist: the phenolic hydroxyl group and the carboxylic acid group. Within the carboxylic acid, the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) are also distinct, though they can become equivalent through resonance or rapid proton exchange, particularly in the carboxylate anion form. nih.gov

The chemical shifts in ¹⁷O NMR span a wide range, making it possible to resolve signals from different functional groups. ox.ac.uk For carboxylic acids, the carbonyl oxygen typically resonates significantly downfield from the hydroxyl oxygen. researchgate.net The phenolic oxygen signal would appear in a characteristic range for hydroxyl groups attached to aromatic rings. Studies of similar compounds show that ¹⁷O chemical shifts for carboxylate oxygens can range from approximately 160 to 340 ppm, with the specific value being highly dependent on factors like protonation state and hydrogen bonding. acs.orgresearchgate.net

Table 2: Expected ¹⁷O NMR Chemical Shift Ranges for Key Oxygen Sites Data compiled from studies on benzoic acid and other related organic molecules. ox.ac.ukacs.orgresearchgate.net

| Oxygen Site | Functional Group | Expected Chemical Shift Range (ppm) | Key Influencing Factors |

| Phenolic Oxygen | Ar-OH | 30 - 90 | Hydrogen bonding, solvent effects |

| Carboxylic Hydroxyl Oxygen | -COOH | 150 - 220 | Dimerization, hydrogen bonding |

| Carbonyl Oxygen | -C=O | 250 - 350 | Protonation state, conjugation |

Chromatographic Separation Techniques for Labeled Compound Purity and Isolation

The purification and assessment of purity for Benzoic-18O acid, 4-(hydroxy-18O)- are critical steps following its synthesis. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and quantitative accuracy.

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating benzoic acid derivatives. vu.edu.au In this method, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. nih.govresearchgate.netgoogle.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For p-hydroxybenzoic acid and its labeled analogue, the mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net To ensure the carboxylic acid and phenolic groups are in their protonated, less polar form, the mobile phase is often acidified with formic acid or acetic acid, which improves peak shape and retention. vu.edu.au

Purity is assessed by monitoring the chromatogram for the presence of a single peak at the expected retention time. The area of this peak can be used for quantification. Isolation of the pure compound can be achieved using preparative HPLC, which employs larger columns and higher flow rates to handle larger sample quantities. Other chromatographic techniques like thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress, while gas chromatography-mass spectrometry (GC-MS) can also be employed for purity analysis, often after chemical derivatization to increase volatility. researchgate.netrsc.org

Table 3: Typical RP-HPLC Parameters for the Analysis of p-Hydroxybenzoic Acid Derivatives Parameters are based on common methods reported in the literature. vu.edu.aunih.govresearchgate.net

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water or Acetonitrile/Water |

| Additives | 0.1% Formic Acid or Ammonium Acetate buffer |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis (typically ~254 nm) or Mass Spectrometry (MS) |

| Temperature | 30 - 55 °C |

Applications of Benzoic 18o Acid, 4 Hydroxy 18o in Biochemical Pathway Elucidation and Mechanistic Investigations

Isotope Tracing Studies in Metabolic Pathway Analysis

Isotope tracing is a fundamental technique in biochemistry for mapping metabolic networks. By introducing a labeled compound into a biological system, scientists can follow its transformation through various intermediate steps to the final products. The use of ¹⁸O-labeled compounds is particularly valuable for investigating reactions involving the incorporation or transfer of oxygen atoms, such as hydroxylations, oxidations, and etherifications.

The biosynthesis of benzoic acid in plants is a crucial process, as this compound is a precursor to a vast array of primary and secondary metabolites, including defense compounds, growth regulators, and floral scents. researchgate.netpurdue.edu Despite its simple structure, the complete elucidation of its biosynthetic pathways has been a long-standing challenge. researchgate.netnih.gov In plants, benzoic acid is formed from phenylalanine via the phenylpropanoid pathway, which involves shortening the C3 side chain by two carbons. nih.govpnas.org This shortening can occur through two main routes: a β-oxidative pathway and a non-β-oxidative pathway. researchgate.netpnas.org

Stable isotope labeling studies have been instrumental in dissecting these pathways. While deuterium (B1214612) labeling is common, ¹⁸O labeling offers specific advantages for tracking oxygen incorporation. For instance, early studies in cell-free extracts suggested a β-oxidative pathway, and later investigations using stable isotope-labeled precursors confirmed this route. nih.gov A study using (²H₆,¹⁸O) 3-hydroxy-3-phenylpropionic acid provided evidence that the side-chain shortening of cinnamic acid likely proceeds via β-oxidation in plants like cucumber and Nicotiana attenuata. nih.gov

In petunia flowers, a model system for studying benzenoid biosynthesis, in vivo stable-isotope labeling combined with metabolic flux analysis has shown that both the β-oxidative and non-β-oxidative pathways are active. pnas.orgnih.gov The β-oxidative pathway, which occurs in peroxisomes, involves the conversion of cinnamic acid to cinnamoyl-CoA, followed by hydration, dehydrogenation, and thiolytic cleavage to yield benzoyl-CoA. researchgate.netnih.gov The discovery of key enzymes, such as cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), has completed our understanding of this core pathway. researchgate.netpurdue.edunih.gov Using ¹⁸O-labeled water (H₂¹⁸O) or oxygen (¹⁸O₂) in these experimental systems allows researchers to determine the origin of the oxygen atoms in the carboxyl group of benzoic acid and in hydroxylated derivatives, confirming the mechanisms of specific enzymatic steps like hydration and oxidation.

Microorganisms possess diverse metabolic capabilities, including the ability to degrade aromatic compounds like benzoic acid, which is important for environmental bioremediation. nih.gov Isotope tracing with ¹⁸O is a key method for understanding the mechanisms of these microbial transformation pathways.

One common route for the aerobic degradation of benzoic acid in microbes is the ortho pathway. nih.gov In this pathway, benzoic acid is first converted by a dioxygenase enzyme into a dihydroxylated intermediate, which is then further metabolized. nih.gov For example, in Pseudomonas sp., genomic and metabolite analysis has identified the conversion of benzoic acid to catechol as a key step. nih.gov

To investigate the precise source of incorporated oxygen atoms, experiments are often conducted in the presence of ¹⁸O₂ or H₂¹⁸O. A study on the catalytic oxidation of benzaldehyde (B42025) to benzoic acid in ¹⁸O-labeled water demonstrated that the oxygen atoms incorporated into the resulting benzoic acid were derived from water, not from dissolved molecular oxygen (¹⁶O₂). nsf.gov This type of experiment, which can be performed with whole cells or purified enzymes, provides definitive evidence for the reaction mechanism, distinguishing between dioxygenase, monooxygenase, or hydratase activities.

Table 1: Isotopic Distribution in Benzoic Acid from Benzaldehyde Oxidation in H₂¹⁸O

This interactive table presents findings from an isotope labeling study on benzaldehyde oxidation. nsf.gov The data shows the relative abundance of different isotopologues of the benzoic acid product when the reaction is carried out in water enriched with the ¹⁸O isotope. This helps to determine the source of the oxygen atoms in the final product.

| Product Isotopologue | Oxygen Atom Source | Observed Abundance |

| Benzoic acid (¹⁶O, ¹⁶O) | Both from dissolved O₂ | Minor fraction |

| Benzoic acid (¹⁶O, ¹⁸O) | One from dissolved O₂, one from H₂¹⁸O | ~13.0% |

| Benzoic acid (¹⁸O, ¹⁸O) | Both from H₂¹⁸O | ~85.9% |

Enzyme Reaction Mechanism Studies and Oxygen Atom Transfer Profiling

Beyond pathway mapping, ¹⁸O-labeled substrates are invaluable for probing the intimate mechanisms of enzyme-catalyzed reactions, particularly those involving oxygen atom transfer (OAT). acs.orgwhiterose.ac.uk In these reactions, an oxygen atom is transferred from a donor (like a metal-oxo intermediate) to a substrate. By using an ¹⁸O-labeled donor or substrate, the fate of the specific oxygen atom can be tracked, providing insight into bond-breaking and bond-forming steps.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that catalyze a wide range of oxidative reactions, including hydroxylations. mdpi.comuq.edu.au The mechanism typically involves a high-valent iron-oxo intermediate (Compound I) that transfers its oxygen atom to the substrate. uq.edu.au Using a substrate like 4-ethylbenzoic acid and running the reaction in H₂¹⁸O, researchers can determine if the oxygen in the resulting 4-(1-hydroxyethyl)benzoic acid comes from the solvent or from the enzyme's active species, which is formed from O₂.

Studies on manganese-oxo complexes, which mimic the reactivity of some metalloenzymes, have utilized ¹⁸O-labeling to demonstrate direct OAT. acs.org For example, when an ¹⁸O-labeled manganese(V)-oxo complex was reacted with thioanisole, the resulting sulfoxide (B87167) product was found to contain the ¹⁸O label, confirming that the oxygen atom was transferred directly from the manganese complex to the sulfur atom. acs.org Similarly, ¹⁸O-labeled benzoic acid derivatives can be used in synthesis. For example, [¹⁸O₂]benzoic acid has been used to efficiently synthesize [2'-¹⁸O]uridine, a tool for studying the mechanisms of enzymes involved in RNA metabolism. acs.org

Isotope Dilution Mass Spectrometry (IDMS) and its Role in Quantitative Biochemical Analysis

Accurate quantification of metabolites in complex biological samples is a major challenge in biochemistry and clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose, offering high precision and accuracy. koreascience.krnih.gov The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample, which serves as an internal standard. nih.gov

For the quantification of 4-hydroxybenzoic acid, Benzoic-18O acid, 4-(hydroxy-18O)- is an ideal internal standard. Because it has a higher mass than the natural (¹⁶O) compound but is otherwise chemically identical, it co-elutes during chromatography and has the same ionization efficiency in the mass spectrometer. nih.gov The mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the added standard.

The development of an IDMS method involves several validation steps to ensure its reliability. koreascience.krresearchgate.net While studies often use ¹³C-labeled standards due to their wider availability, the principles are identical for ¹⁸O-labeled compounds. Validation typically includes:

Precision: Assessed through repeatability (within-run) and reproducibility (between-run) studies, with relative standard deviations (RSD) ideally being very low (e.g., <1-2%). koreascience.krannlabmed.orgresearchgate.net

Accuracy: Determined by analyzing certified reference materials or by measuring the recovery of the analyte in spiked samples. Recoveries should be close to 100%. annlabmed.orgresearchgate.net

Linearity: Establishing a calibration curve over the expected concentration range of the analyte. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. annlabmed.org

Table 2: Typical Validation Parameters for an ID-LC/MS/MS Method

This interactive table summarizes typical performance characteristics for a validated Isotope Dilution Mass Spectrometry method, based on data from various studies. koreascience.krannlabmed.orgresearchgate.net These parameters are essential for establishing the reliability of a quantitative assay for biochemical analysis.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Precision (RSD) | < 15% (typically < 5% for reference methods) | Within-run and between-run precision < 2.5% annlabmed.org |

| Accuracy (Recovery) | 85-115% (typically 98-102% for reference methods) | 99.6%–101.0% annlabmed.org |

| Linearity (r²) | > 0.99 | r² > 0.99 researchgate.netresearchgate.net |

| Method Precision (RSD) | < 1% | < 0.3% to < 0.6% researchgate.netresearchgate.net |

Quantitative Analysis of Endogenous Benzoic Acid Derivatives in Biological Systems

Once validated, the IDMS method can be applied to accurately measure the concentrations of benzoic acid and its derivatives in various biological matrices like urine, plasma, and tissue extracts. researchgate.netnih.gov For instance, a validated LC-MS/MS method using ¹³C₆-labeled surrogate standards was employed to determine the levels of endogenous benzoic acid and hippuric acid in monkey urine. researchgate.net This type of quantitative data is vital for pharmacokinetic studies, toxicology, and understanding metabolic responses to disease or treatment.

The high selectivity of tandem mass spectrometry (MS/MS) combined with the use of a stable isotope-labeled internal standard allows for the confident quantification of target analytes even in the presence of complex sample matrices that would interfere with other detection methods like UV absorbance. koreascience.kr This approach has been used to quantify a wide range of compounds, from plant phytochemicals like hydroxybenzoic acids in seaweed extracts to clinical biomarkers like C-peptide in human serum, demonstrating the broad utility of the IDMS technique in modern biochemical analysis. annlabmed.orgvu.edu.au

Probing Reaction Mechanisms through Isotope Effects

Isotope effects, particularly Kinetic Isotope Effects (KIEs), are a subtle yet profound phenomenon used to determine reaction mechanisms. A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For Benzoic-18O acid, 4-(hydroxy-18O)-, the presence of ¹⁸O instead of the more common ¹⁶O at the carboxylic acid and hydroxyl groups can influence the rates of reactions involving these groups. This is because the greater mass of ¹⁸O leads to a lower zero-point vibrational energy for bonds involving this isotope (e.g., C-O, O-H). If a bond to the isotopic atom is being formed or broken in the rate-determining step of a reaction, a KIE will be observed.

The carboxylic acid moiety is central to a vast number of biochemical reactions. Using benzoic acid labeled with ¹⁸O in the carbonyl group is a classic strategy for elucidating reaction mechanisms. For instance, in ester hydrolysis, it can be used to determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved.

A significant application of ¹⁸O-labeled benzoic acid is in mechanistic studies of complex rearrangements. In an investigation into the indolyl 1,3-heteroatom transposition (IHT), researchers prepared ¹⁸O-enriched indolyl benzoates to unravel the reaction pathway. nih.govsemanticscholar.org The study aimed to understand how an acyl group migrates from a hydroxylamine (B1172632) nitrogen to an indole (B1671886) C3-position. By labeling the carbonyl oxygen of the benzoyl group, they could track its position in the final product. nih.gov

The experimental design involved exposing various ¹⁸O-labeled N-acyloxyindoles to rearrangement conditions. nih.govsemanticscholar.org The results were surprising: the reaction did not proceed exclusively through a pathway that would keep the label in a specific position, nor did it result in complete scrambling of the oxygen atoms. nih.gov Instead, the reaction exhibited a mechanistic duality, proceeding through two competing pathways simultaneously. semanticscholar.org The degree to which each pathway contributed was influenced by the electronic properties of the benzoyl group. semanticscholar.org

Table 1: Mechanistic Pathway Contributions in Indolyl 1,3-Heteroatom Transposition based on ¹⁸O-Labeling

| Precursor | Benzoyl Group Substituent | Pathway 1 (%) | Pathway 2 (%) |

|---|---|---|---|

| ¹⁸O-1-A | Phenyl | 70 | 30 |

| ¹⁸O-1-B | 3-bromo-4-fluorophenyl | 75 | 25 |

| ¹⁸O-1-C | Pentafluorophenyl | 85 | 15 |

Data synthesized from findings in mechanistic studies on IHT reactions. nih.govsemanticscholar.org

These findings demonstrate the power of isotopic labeling in dissecting complex reaction mechanisms that would be impossible to distinguish using conventional kinetic studies alone. semanticscholar.org The partial conservation of the ¹⁸O label provided direct evidence for the coexistence of two independent mechanisms. nih.govsemanticscholar.org

Further studies on the hydrolysis of carboxylic acid derivatives, such as benzoic anhydride, in ¹⁸O-enriched water (H₂¹⁸O) versus normal water, have also been used to probe transition states. osti.govrsc.org The observation of solvent isotope effects, where the reaction rate changes between H₂O and D₂O, can indicate the involvement of water as a nucleophile or as a proton transfer agent in the rate-limiting step. osti.gov These principles are directly applicable to understanding the KIEs observed with substrates like Benzoic-18O acid, 4-(hydroxy-18O)-.

The phenolic hydroxyl group is also a key participant in many biochemical processes, including enzymatic catalysis and oxidation reactions. Isotopic labeling of this group with ¹⁸O allows for the investigation of reactions where it acts as a nucleophile or undergoes oxidation.

A prime example of the utility of labeled benzoic acid is its use as a reagent to introduce an ¹⁸O label into other molecules. nih.gov In the field of RNA biochemistry, researchers have synthesized RNA with ¹⁸O specifically at the 2'-hydroxyl or 5'-hydroxyl positions to study the mechanism of RNA strand cleavage. nih.gov The synthesis was achieved by using [¹⁸O₂]benzoic acid as a nucleophile to attack an activated ribose carbon, followed by hydrolysis of the resulting benzoate (B1203000) ester. nih.gov

Once the ¹⁸O-labeled RNA was synthesized, scientists could measure the KIE on the cleavage reaction, which proceeds via 2'-O-transphosphorylation. nih.gov This reaction involves the 2'-hydroxyl group acting as an internal nucleophile, attacking the adjacent phosphorus atom. By comparing the cleavage rate of the ¹⁸O-labeled RNA to the unlabeled ¹⁶O-RNA, they obtained a primary ¹⁸O KIE. nih.gov The observed KIE values provided strong evidence for a late transition state in which the bond to the 2'-oxygen nucleophile is substantially formed. nih.gov This type of detailed mechanistic insight is critical for understanding fundamental biological processes and for the design of enzyme inhibitors.

In another area, the hydroxylation of aromatic rings, including benzoic acid, is a reaction of significant interest. Studies on the ortho-hydroxylation of benzoic acids at non-heme iron centers have noted that different oxidizing intermediates can lead to different reaction rates and KIEs. researchgate.net While not directly using Benzoic-18O acid, 4-(hydroxy-18O)- as the substrate, these studies highlight how KIEs can distinguish between potential mechanisms, such as those involving different iron-oxo species. researchgate.net Measuring a KIE for the hydroxylation of a deuterated analogue versus a non-deuterated one can help identify the nature of the C-H bond-breaking step, which is often the rate-limiting part of the hydroxylation process. researchgate.netnih.gov

Advanced Computational and Theoretical Investigations of Benzoic 18o Acid, 4 Hydroxy 18o

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the precise three-dimensional arrangement of atoms in a molecule and mapping its electronic landscape.

Molecular Geometry: Studies utilizing DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry of 4-hydroxybenzoic acid in the gas phase. nih.govconicet.gov.ar These calculations help determine bond lengths, bond angles, and dihedral angles. For 4-hydroxybenzoic acid, calculations have identified multiple stable conformers, arising from the rotation around the C-O and C-C bonds connected to the hydroxyl and carboxylic acid groups, respectively. acs.orgacs.org The most stable conformers are typically planar. While the substitution of ¹⁶O with the heavier ¹⁸O isotope in "Benzoic-18O acid, 4-(hydroxy-18O)-" does not significantly alter the equilibrium bond lengths and angles, it does affect the molecule's total mass and moments of inertia, which are fundamental physical properties.

Electronic Properties: The electronic properties of a molecule, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its chemical behavior. DFT calculations reveal the electron-rich and electron-poor regions of the molecule. researchgate.net The molecular electrostatic potential (MEP) map, for instance, visually identifies the sites most susceptible to electrophilic and nucleophilic attack. For 4-hydroxybenzoic acid, the oxygen atoms of the carbonyl and hydroxyl groups are regions of high negative potential, while the hydroxyl proton is a site of positive potential.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. rsc.org These electronic characteristics are largely governed by the arrangement of valence electrons and are not expected to change significantly with ¹⁸O isotopic substitution.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.16 eV | DFT/B3LYP |

| LUMO Energy | -1.35 eV | DFT/B3LYP |

| Energy Gap (ΔE) | 4.81 eV | DFT/B3LYP |

| Dipole Moment | 2.190 Debye | DFT/B3LYP/6-311++G(d,p) |

Note: The values in the table are representative and sourced from studies on similar compounds or parent structures, as specific data for the isotopologue is limited. researchgate.netrasayanjournal.co.in

Density Functional Theory (DFT) Studies of Isotopic Substitution Effects on Reactivity

Isotopic substitution, particularly with heavier isotopes like ¹⁸O, can influence the reaction rates and equilibrium constants of chemical processes. This is known as the kinetic isotope effect (KIE). DFT is an essential tool for predicting and understanding these subtle effects.

The primary influence of substituting ¹⁶O with ¹⁸O is on the vibrational frequencies of the bonds involving the oxygen atoms (C=¹⁸O, C-¹⁸O, and ¹⁸O-H). The heavier isotope leads to a decrease in the zero-point vibrational energy (ZPVE) of the molecule. In a reaction where a bond to the isotopic atom is broken or formed in the rate-determining step, this change in ZPVE can lead to a measurable KIE.

For "Benzoic-18O acid, 4-(hydroxy-18O)-", reactions involving the carboxylic acid group (e.g., deprotonation, esterification) or the phenolic hydroxyl group (e.g., hydrogen atom transfer) would be most sensitive to this isotopic labeling. researchgate.net DFT calculations can model the transition states of these reactions for both the ¹⁶O and ¹⁸O isotopologues. By comparing the calculated activation energies, a theoretical KIE can be determined. For instance, in a deprotonation reaction, the O-H bond is broken. The ¹⁸O-H bond has a lower vibrational frequency and thus a lower ZPVE compared to the ¹⁶O-H bond. This can lead to a slightly higher activation energy for breaking the ¹⁸O-H bond, resulting in a KIE value greater than 1. Mechanistic studies on related benzoic acids have successfully used KIE experiments, including deuterium (B1214612) labeling, to elucidate reaction pathways. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and how molecules interact with their environment. nih.gov

Conformational Analysis: While quantum calculations identify stable conformers, MD simulations reveal the dynamics of transitions between these conformations. acs.orgfigshare.com For a molecule like "Benzoic-18O acid, 4-(hydroxy-18O)-", MD simulations in a solvent like water can track the rotation of the hydroxyl and carboxylic acid groups, showing how often and how quickly the molecule switches between its different low-energy shapes. nih.gov These simulations confirm that the molecule is not static but a flexible system. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions, such as hydrogen bonding, which are critical to the behavior of 4-hydroxybenzoic acid and its isotopologues. mdpi.com In condensed phases (liquid or solid), these molecules form extensive hydrogen bond networks. nih.govconicet.gov.ar The carboxylic acid groups typically form strong, dimeric hydrogen bonds with each other, while the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. mdpi.com MD simulations can quantify the lifetime and geometry of these hydrogen bonds, revealing how the molecule interacts with itself and with solvent molecules. nih.govresearchgate.net Studies on 4-hydroxybenzoic acid have shown that intermolecular hydrogen bonding plays a minor role in the stabilization of some complexes, with Van der Waals interactions being more significant. nih.gov The substitution with ¹⁸O would have a very subtle effect on the strength of these hydrogen bonds, primarily through altering vibrational dynamics rather than the electrostatic potential.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are routinely used to predict spectroscopic data, which serves as a crucial bridge between theoretical models and experimental reality.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These theoretical spectra can be compared directly with experimental Infrared (IR) and Raman spectra. nih.govconicet.gov.ar For "Benzoic-18O acid, 4-(hydroxy-18O)-", the most significant and predictable changes would occur in the vibrational modes involving the oxygen atoms. The C=O stretching vibration, typically seen around 1680-1700 cm⁻¹, would shift to a lower frequency upon substitution with ¹⁸O. Similarly, the C-O and O-H stretching and bending modes would also be red-shifted. The magnitude of this shift can be accurately predicted by DFT calculations and serves as a definitive signature of successful isotopic labeling. Theoretical and experimental studies on 4-hydroxybenzoic acid have led to detailed assignments of its vibrational spectra. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common, isotopic substitution can also affect NMR spectra. The ¹⁸O isotope can induce small changes in the chemical shifts of neighboring nuclei (like ¹³C and ¹H), an effect known as the isotope shift. These shifts are typically small but can be resolved by high-field NMR and provide valuable structural information. mdpi.com

| Vibrational Mode Assignment | Experimental Frequency (IR) | Calculated Frequency (DFT/B3LYP) |

|---|---|---|

| O-H Stretch (phenolic) | ~3370 | ~3365 |

| C=O Stretch (carboxylic) | ~1680 | ~1675 |

| C-C Ring Stretch | ~1610 | ~1605 |

| O-H Bend (in-plane) | ~1430 | ~1425 |

Note: Frequencies are approximate and derived from literature on 4-hydroxybenzoic acid. The calculated values are typically scaled to better match experimental data. researchgate.net The ¹⁸O isotopologue would show predictable shifts to lower frequencies for modes involving oxygen.

Research Applications in Environmental and Ecological Studies

Tracing Environmental Fate and Transformation Pathways of Benzoic Acid Analogues

The use of isotopically labeled compounds is a cornerstone of environmental fate studies. Benzoic-18O acid, 4-(hydroxy-18O)- is particularly valuable for investigating the pathways of 4-HBA and its analogues, which are widely distributed in the environment due to their use in producing preservatives, dyes, and pharmaceuticals. mdpi.comwho.intnih.gov

When introduced into an environmental system, such as soil or water, the unique mass of the ¹⁸O-labeled 4-HBA allows it to be distinguished from the naturally abundant (¹⁶O) form of the compound. Researchers can follow the "label" as the compound moves through different environmental compartments (water, soil, sediment) and is taken up by organisms. This approach overcomes the challenge of high background concentrations, allowing for precise quantification of distribution and transport processes. researchgate.net

Furthermore, stable isotope labeling is instrumental in identifying transformation products. As the parent compound undergoes biological or chemical reactions, the ¹⁸O label is often transferred to the resulting metabolites. By using sensitive analytical techniques like mass spectrometry, scientists can identify these ¹⁸O-labeled products, thereby reconstructing the transformation pathway. researchgate.netosti.gov For example, if Benzoic-18O acid, 4-(hydroxy-18O)- is converted to protocatechuate through a hydroxylation reaction, the resulting product would retain the isotopic label, confirming the reaction pathway. This method provides direct evidence of specific environmental reactions, which is critical for assessing the persistence and potential impact of benzoic acid analogues. researchgate.net

Degradation Pathway Elucidation in Environmental Matrices

Understanding the mechanisms of biodegradation is crucial for predicting the environmental persistence of contaminants and for developing remediation strategies. nih.govnih.gov Benzoic-18O acid, 4-(hydroxy-18O)- offers a sophisticated means to elucidate these degradation pathways at a molecular level. The strategic placement of ¹⁸O labels provides critical information about the enzymatic reactions involved in breaking down the molecule.

A key application is distinguishing between different types of enzymatic reactions. For instance, aerobic degradation of aromatic compounds is often initiated by oxygenase enzymes, which incorporate oxygen atoms from atmospheric oxygen (O₂). researchgate.netacs.org In contrast, hydrolytic enzymes incorporate oxygen from water (H₂O). By conducting degradation experiments with Benzoic-18O acid, 4-(hydroxy-18O)- in the presence of normal water (H₂¹⁶O) and normal oxygen (¹⁶O₂), the source of any newly added oxygen atoms in degradation intermediates can be determined by analyzing the isotopic composition of the products. researchgate.net

Studies on 4-HBA have identified several key degradation routes in microorganisms, which can be investigated with high precision using isotopic tracers. mdpi.comnih.govnih.gov

Protocatechuate Pathway: The most common pathway involves the hydroxylation of 4-HBA to form protocatechuate. This reaction is catalyzed by 4-hydroxybenzoate (B8730719) 3-hydroxylase. mdpi.comwikipedia.org Using the ¹⁸O-labeled tracer can confirm the activity of this pathway and study the enzyme kinetics.

Gentisate Pathway: Some bacteria convert 4-HBA to gentisate (2,5-dihydroxybenzoate) before further degradation. nih.gov

Decarboxylation to Phenol (B47542): Certain microbes can directly remove the carboxyl group from 4-HBA to produce phenol. wikipedia.orgresearchgate.net Tracing the fate of the ¹⁸O label in the carboxylic group can definitively track this decarboxylation step.

The table below summarizes known degradation intermediates of 4-hydroxybenzoic acid in various microorganisms.

| Intermediate Product | Precursor Compound | Key Enzyme Type | Organism Example(s) | Citations |

| Protocatechuic Acid | 4-Hydroxybenzoic Acid | Monooxygenase | Pseudarthrobacter phenanthrenivorans, Pseudomonas spp. | mdpi.comwikipedia.org |

| Gentisic Acid | 4-Hydroxybenzoic Acid | Hydroxylase | Bacillus laterosporus | nih.gov |

| Phenol | 4-Hydroxybenzoic Acid | Decarboxylase | Enterobacter cloacae, Klebsiella aerogenes | wikipedia.orgresearchgate.net |

| 4-Hydroxybenzoyl-CoA | 4-Hydroxybenzoic Acid | CoA Ligase | Rhodopseudomonas palustris | wikipedia.org |

Assessment of Bioremediation Processes through Isotopic Fingerprinting

Isotopic analysis is a powerful tool for monitoring and validating the effectiveness of bioremediation at contaminated sites. battelle.orgresearchgate.net This is often accomplished through Compound-Specific Isotope Analysis (CSIA), which measures shifts in the natural isotopic ratios of a contaminant as it degrades. srk.com Microorganisms typically metabolize molecules containing lighter isotopes (e.g., ¹²C, ¹⁶O) at a faster rate than those with heavier isotopes (e.g., ¹³C, ¹⁸O). battelle.org This "kinetic isotope effect" results in the remaining pool of the contaminant becoming progressively enriched in the heavier isotope, providing clear evidence of biodegradation rather than simple dilution or sorption. researchgate.net

While CSIA focuses on natural isotopic abundances, "spiking" experiments with heavily labeled compounds like Benzoic-18O acid, 4-(hydroxy-18O)- offer a complementary and highly sensitive method to assess bioremediation potential. By introducing a known amount of the labeled compound into a soil or water sample from a contaminated site, researchers can directly measure its degradation rate without interference from existing background levels of the contaminant. acs.orgnih.gov

This approach allows for:

Quantification of Degradation Rates: The rate of disappearance of the ¹⁸O-labeled tracer provides a direct measure of the microbial community's ability to degrade the contaminant under specific site conditions. nih.gov

Confirmation of Biostimulation: In enhanced bioremediation projects, where nutrients or electron acceptors are added to stimulate microbial activity, the increased degradation rate of the labeled tracer can be used to prove the effectiveness of the treatment. srk.com

Identification of Limiting Factors: By manipulating conditions in microcosm experiments (e.g., oxygen levels, nutrient availability) and tracking the degradation of Benzoic-18O acid, 4-(hydroxy-18O)-, scientists can identify factors that may be limiting bioremediation efficiency in the field. nih.govacs.org

The use of such tracers provides unequivocal evidence of contaminant transformation, helping to distinguish true biodegradation from non-destructive physical processes and thereby reducing uncertainty in assessing the success of remediation efforts. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Benzoic-18O acid, 4-(hydroxy-18O)- with high isotopic purity?

- Methodological Answer : A two-step synthesis involving isotopic labeling and crystallization is commonly employed. For example, isotopic substitution can be achieved via enzymatic or chemical exchange in aqueous H₂¹⁸O, followed by crystallization at 0–5°C to isolate the product. This method yielded a molar yield of 78.5% and HPLC purity ≥98.5% in a documented protocol . Proper isotopic notation (e.g., "Benzoic-18O acid") must align with ACS Style Guide conventions to ensure clarity .

Q. How can HPLC and LC-MS/MS validate isotopic integrity in 18O-labeled benzoic acid derivatives?

- Methodological Answer : HPLC is used to assess chemical purity (>98%), while LC-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) confirms isotopic enrichment. For example, in enzymatic assays, labeled intermediates are diluted in acetonitrile (60% v/v) and analyzed via MS/MS fragmentation patterns to track ¹⁸O retention . Collisional fragments must be monitored to distinguish isotopic peaks from background noise .

Q. What safety protocols are critical for handling 18O-labeled benzoic acid derivatives?

- Methodological Answer : Follow CLP hazard classifications: wear nitrile gloves, sealed goggles, and a respirator to avoid inhalation of aerosols. Store the compound in a ventilated, dry environment away from oxidizers and bases, as heating may generate explosive mixtures . Contaminated waste must be treated as hazardous and disposed of per local regulations .

Advanced Research Questions

Q. How do metabolic pathways involving 4-(hydroxy-18O)-benzoic acid utilize isotopic tracing to study biodegradation?

- Methodological Answer : Anaerobic bacteria (e.g., Acetobacterium woodii) metabolize ¹⁸O-labeled methoxy groups to hydroxy-¹⁸O derivatives stoichiometrically. Gas chromatography-mass spectrometry (GC-MS) tracks the ¹⁸O transfer, revealing demethylation rates (e.g., 36.7 nmol/min per mg protein). This approach clarifies enzymatic O-demethylation mechanisms in environmental microbiology .

Q. How should researchers resolve contradictions in isotopic enrichment data during reaction mechanism studies?

- Methodological Answer : Discrepancies may arise from incomplete labeling or isotopic exchange. Validate data via control experiments with unlabeled analogs and kinetic isotope effect (KIE) measurements. For example, in nucleophilic substitution reactions, compare reaction rates of ¹⁶O vs. ¹⁸O derivatives to identify isotopic interference . Triplicate assays and statistical outlier analysis are recommended .

Q. What strategies optimize crystallization yields of 18O-labeled benzoic acid derivatives?

- Methodological Answer : Yield optimization requires precise temperature control (0–5°C) during crystallization and slow solvent evaporation. Antisolvent addition (e.g., hexane) can enhance purity by precipitating impurities first. Documented protocols achieved 78.5% molar yield using these parameters, with HPLC monitoring to confirm isotopic stability .

Q. How does ¹⁸O labeling influence reaction kinetics in benzoic acid derivatization?

- Methodological Answer : The ¹⁸O isotope may alter reaction rates due to its mass difference. For instance, in esterification reactions, the heavier oxygen can slow nucleophilic attack, measurable via isotopic fractionation studies. Use kinetic modeling (e.g., Eyring equation) to quantify the isotopic effect on activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.